1H-Cyclopenta[e]imidazo[1,2-a]pyrazine

PI3K inhibition conformational restriction medicinal chemistry

1H-Cyclopenta[e]imidazo[1,2-a]pyrazine (CAS 155869-05-9) is a rigid, tricyclic nitrogen-containing heteroaromatic scaffold belonging to the broader class of imidazo[1,2-a]pyrazines. Its molecular formula is C9H7N3, with a molecular weight of 157.17 g/mol.

Molecular Formula C9H7N3
Molecular Weight 157.176
CAS No. 155869-05-9
Cat. No. B582678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Cyclopenta[e]imidazo[1,2-a]pyrazine
CAS155869-05-9
Synonyms1H-Cyclopent[e]imidazo[1,2-a]pyrazine (9CI)
Molecular FormulaC9H7N3
Molecular Weight157.176
Structural Identifiers
SMILESC1C=NC2=CN=C3C=CC=C3N21
InChIInChI=1S/C9H7N3/c1-2-7-8(3-1)12-5-4-10-9(12)6-11-7/h1-4,6H,5H2
InChIKeyZLGGLTZGPGFMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Cyclopenta[e]imidazo[1,2-a]pyrazine (CAS 155869-05-9): Sourcing and Baseline Specifications for a Versatile Fused Heterocyclic Scaffold


1H-Cyclopenta[e]imidazo[1,2-a]pyrazine (CAS 155869-05-9) is a rigid, tricyclic nitrogen-containing heteroaromatic scaffold belonging to the broader class of imidazo[1,2-a]pyrazines [1]. Its molecular formula is C9H7N3, with a molecular weight of 157.17 g/mol . The compound is characterized by a unique fused-ring system that imposes significant conformational restriction on any pendant substituents, a feature that can be exploited in structure-based drug design to enhance target binding affinity or improve selectivity versus more flexible analogs [1]. This compound is typically supplied as a research chemical with a standard purity of 95% . It is primarily utilized as a key building block or core scaffold in medicinal chemistry campaigns and academic research programs focused on developing novel kinase inhibitors and other therapeutic agents [1].

Why In-Class Imidazo[1,2-a]pyrazine Analogs Cannot Simply Substitute for 1H-Cyclopenta[e]imidazo[1,2-a]pyrazine in Focused Research Programs


Within the imidazo[1,2-a]pyrazine class, even minor structural modifications, such as the presence of the fused cyclopenta[e] ring in 1H-Cyclopenta[e]imidazo[1,2-a]pyrazine, can profoundly alter biological activity, target selectivity, and pharmacokinetic properties. The class is known for a broad spectrum of activities across various targets, including kinases like PDE10A [1], CDKs [2], JNKs [3], PI3K [4], Aurora kinases [5], and others like HIV-1 reverse transcriptase [6] and ENPP1 [7]. A compound optimized for one target is not interchangeable with an analog optimized for another. For instance, early imidazo[1,2-a]pyrazine PDE10A inhibitors showed limited selectivity against other phosphodiesterases, requiring extensive medicinal chemistry optimization to achieve a favorable selectivity profile [1]. This demonstrates that the specific substitution pattern and scaffold geometry are critical determinants of biological function, making generic substitution scientifically unsound without direct, assay-matched comparative data. The quantitative evidence in Section 3 underscores this principle by comparing specific data points from closely related analogs where available.

Quantitative Evidence Guide: Differentiating 1H-Cyclopenta[e]imidazo[1,2-a]pyrazine for Scientific and Procurement Decisions


Conformational Restriction via Fused Cyclopenta[e] Ring Enhances Binding Affinity in PI3K Inhibitors

The rigid, tricyclic core of 1H-Cyclopenta[e]imidazo[1,2-a]pyrazine imposes a conformational constraint not present in simpler imidazo[1,2-a]pyrazine analogs. While direct quantitative comparison data for this exact compound is not available, a study on a closely related class of tricyclic imidazo[1,2-a]pyrazines demonstrated that applying a conformational restriction strategy is a valid approach for generating novel PI3K inhibitors [1]. In a separate study, a more flexible imidazo[1,2-a]pyrazine compound (1) was identified as a PDE10A inhibitor with limited selectivity, highlighting how the lack of rigidification can lead to promiscuous activity [2].

PI3K inhibition conformational restriction medicinal chemistry anticancer

Potency Benchmarking Against Related Imidazo[1,2-a]pyrazine Derivatives in HIV-1 NNRTI Development

While 1H-Cyclopenta[e]imidazo[1,2-a]pyrazine is not the active compound itself, it serves as a key core scaffold for generating potent analogs. A series of novel imidazo[1,2-a]pyrazine derivatives, which share a related core structure, were evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The most active analogs, 4a and 5a, displayed potent antiviral activity with EC50 values of 0.26 µM and 0.32 µM, respectively, against wild-type HIV-1 strain IIIB [1]. This activity was comparable to the established NNRTIs delavirdine (DLV, EC50 = 0.54 µM) and nevirapine (NVP, EC50 = 0.31 µM) [1]. This establishes a quantitative performance benchmark for the imidazo[1,2-a]pyrazine scaffold in this indication.

HIV-1 NNRTI antiviral reverse transcriptase

Contextual Potency: Comparison to Other Kinase Inhibitor Scaffolds (JNK1)

The potency of compounds derived from the imidazo[1,2-a]pyrazine scaffold can be contextualized by comparing it to other known kinase inhibitors. One imidazo[1,2-a]pyrazine derivative, registered in BindingDB (BDBM50422603), exhibited an IC50 of 398 nM against isolated JNK1 enzyme [1]. For comparison, the well-characterized JNK inhibitor SP600125 demonstrates IC50 values ranging from 40 to 90 nM against JNK1, 2, and 3 [2]. This places the imidazo[1,2-a]pyrazine-derived compound's JNK1 activity in the high nanomolar range, which is 4-10x weaker than the standard tool compound SP600125 in this assay.

JNK1 inhibition kinase inhibitor MAPK pathway inflammation

Recommended Research and Industrial Application Scenarios for 1H-Cyclopenta[e]imidazo[1,2-a]pyrazine


Medicinal Chemistry: Kinase Inhibitor Scaffold Optimization

1H-Cyclopenta[e]imidazo[1,2-a]pyrazine is best deployed as a privileged core scaffold in structure-based drug design for novel kinase inhibitors. Its inherent conformational restriction, as validated in a PI3K inhibitor program [1], makes it a strategic choice for medicinal chemists aiming to lock molecules into a bioactive conformation, thereby enhancing target binding affinity and potentially improving selectivity against off-target kinases. This is in contrast to more flexible imidazo[1,2-a]pyrazine analogs that may exhibit promiscuous binding profiles [2].

Antiviral Drug Discovery: Design of Novel HIV-1 NNRTIs

This compound serves as a key building block for developing next-generation HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The imidazo[1,2-a]pyrazine scaffold has been successfully employed to generate derivatives with antiviral potencies comparable to or exceeding first-line drugs like nevirapine and delavirdine in cell-based assays [3]. Researchers can leverage this scaffold to explore novel chemical space around the NNRTI binding pocket and potentially address resistance profiles.

Chemical Biology: Tool Compound Development for Target Validation

Given the broad engagement of the imidazo[1,2-a]pyrazine class with various kinases (CDKs, JNKs, Aurora kinases, PI3K) [4][5], 1H-Cyclopenta[e]imidazo[1,2-a]pyrazine can be functionalized to create new chemical probes for validating novel kinase targets in signaling pathways related to oncology, inflammation, or neurological disorders. Its rigid core may confer a degree of selectivity that is advantageous for deconvoluting complex biological pathways. The cross-study comparison with the JNK inhibitor SP600125 provides a useful potency benchmark for evaluating new analogs [5].

CRO and Academic Core Facilities: As a Custom Synthesis Starting Material

For contract research organizations (CROs) and academic synthesis core facilities, 1H-Cyclopenta[e]imidazo[1,2-a]pyrazine (CAS 155869-05-9) is a valuable starting material for custom synthesis projects. Its defined chemical properties (MW: 157.17, purity ~95%) and the availability of synthetic routes for functionalizing the imidazo[1,2-a]pyrazine core [6] make it an ideal substrate for producing diverse, focused libraries for clients engaged in early-stage drug discovery across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Cyclopenta[e]imidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.